molecular formula C20H16N4O4S B14978317 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B14978317
M. Wt: 408.4 g/mol
InChI Key: OWRNFBOHYJWQIJ-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 5 and a carboxamide group linked to a 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl substituent. This structural complexity suggests possible applications in medicinal chemistry, though direct pharmacological data are unavailable in the provided evidence.

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16N4O4S/c25-20(22-19-5-6-21-24(19)12-14-2-1-9-29-14)15-11-17(28-23-15)13-3-4-16-18(10-13)27-8-7-26-16/h1-6,9-11H,7-8,12H2,(H,22,25)

InChI Key

OWRNFBOHYJWQIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=NN4CC5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the benzodioxin and thiophene derivatives. These intermediates are then subjected to various coupling reactions, including the formation of the pyrazole and oxazole rings. The final step involves the coupling of the oxazole carboxamide with the thiophene-pyrazole intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP or HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the benzodioxin, thiophene, or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the benzodioxin ring may yield carboxylic acids or ketones, while reduction of the oxazole ring may produce alcohols or amines.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Target Compound vs. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (741733-98-2)

  • Structural Differences :
    • Core : The target compound uses a 1,2-oxazole ring, whereas the analog substitutes a pyrrolidine-5-one system.
    • Substituent : The pyrazole-thiophen-2-ylmethyl group in the target contrasts with the 5-methylthiazole in the analog.
  • Implications :
    • The oxazole’s aromaticity may improve rigidity and binding specificity compared to the flexible pyrrolidine .
    • Thiophene (target) vs. thiazole (analog): Thiophene’s lower electronegativity could reduce dipole interactions but enhance lipophilicity (predicted logP increase ~0.5) .

Comparison with Thiazol-5-ylmethyl Carbamates (PF 43(1))

Compounds like (S)-{...}2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate () share carboxamide linkages but incorporate hydroperoxide and ureido groups. These features likely increase polarity, reducing blood-brain barrier penetration compared to the target compound’s benzodioxin-thiophene system .

Physicochemical and Electronic Properties

Key Properties (Hypothetical Data Based on Analogs)

Property Target Compound 741733-98-2 (Analog) Thiazol-5-ylmethyl Carbamate (PF 43(1))
Molecular Weight (g/mol) ~425 ~395 ~550
logP (Predicted) 3.2 2.8 1.5
Hydrogen Bond Acceptors 7 6 10
Aromatic Rings 3 (benzodioxin, oxazole, thiophene) 2 (benzodioxin, thiazole) 4 (benzodioxin, thiazole, phenyl)
  • The thiophen-2-ylmethyl group’s electron-rich sulfur may enhance π-stacking in hydrophobic binding pockets compared to methylthiazole .

Crystallographic and Structural Insights

  • Crystal Packing : Using Mercury (), the benzodioxin ring in the target compound likely forms edge-to-face interactions with adjacent oxazole rings, promoting dense packing (hypothetical density ~1.4 g/cm³). In contrast, the pyrrolidine analog’s flexibility may reduce crystallinity.
  • Hydrogen Bonding : SHELX refinements () predict the carboxamide group participates in intermolecular N–H···O bonds (distance ~2.8 Å), stabilizing the crystal lattice.

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